molecular formula C15H23N3O3 B1675810 Lys-Phe CAS No. 6235-35-4

Lys-Phe

Cat. No.: B1675810
CAS No.: 6235-35-4
M. Wt: 293.36 g/mol
InChI Key: QCZYYEFXOBKCNQ-STQMWFEESA-N
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Description

Chemical Identity and Nomenclature

Lysylphenylalanine, systematically known as L-lysyl-L-phenylalanine, belongs to the class of organic compounds classified as dipeptides. These molecular entities consist of exactly two alpha-amino acids joined by a single peptide bond, representing the simplest form of protein-derived peptides. The compound exhibits the molecular formula C₁₅H₂₃N₃O₃ with an average molecular weight of 293.3614 daltons and a monoisotopic molecular weight of 293.173941617 daltons.

The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-[(2S)-2,6-diaminohexanamido]-3-phenylpropanoic acid. Alternative nomenclature includes lysine-phenylalanine dipeptide, K-F dipeptide, and lysyl-phenylalanine. The compound's structure features the characteristic benzyl side chain of phenylalanine and the positively charged amino group of lysine, creating an amphipathic molecule with both hydrophobic and hydrophilic properties.

Table 1: Chemical Properties of Lysylphenylalanine

Property Value Reference
Molecular Formula C₁₅H₂₃N₃O₃
Average Molecular Weight 293.3614 g/mol
Monoisotopic Mass 293.173941617 Da
InChI Key QCZYYEFXOBKCNQ-STQMWFEESA-N
Chemical Classification Dipeptide
Solubility Possibly soluble in water
Basic Character Very strong basic compound

The structural configuration of lysylphenylalanine demonstrates the L-stereochemistry at both amino acid residues, which is essential for biological activity and compatibility with enzymatic systems. The compound's isomeric SMILES notation, NCCCCC@HC(=O)NC@@HC(O)=O, clearly indicates the stereochemical arrangement and connectivity of the molecular framework.

Historical Context of Discovery and Early Research

The historical development of dipeptide research can be traced to the pioneering work of Emil Fischer in the early 20th century. Fischer's 1901 synthesis of glycyl glycine marked the first reported synthesis of a dipeptide and introduced the term "peptide" to describe polymers of amino acids. This foundational work established the methodological framework for subsequent dipeptide investigations, including the eventual characterization of lysylphenylalanine.

Fischer's systematic approach to peptide synthesis involved the introduction of reversible protection strategies for amino groups, as advanced by Bergmann and Zervas in 1932. These methodological innovations enabled the controlled synthesis of increasingly complex peptide structures. By 1906, Fischer's research group had synthesized approximately 65 peptides of varying chain lengths and amino acid compositions, culminating in an 18-amino acid peptide containing 15 glycine and three leucine units.

The specific discovery and characterization of lysylphenylalanine occurred considerably later, with systematic identification through modern analytical techniques. The compound was first catalogued in metabolomic databases in the early 21st century, with creation dates in major chemical databases ranging from 2005 to 2020. The Human Metabolome Database entry for lysylphenylalanine was created on September 6, 2012, reflecting the relatively recent comprehensive characterization of this dipeptide.

Research into phenylalanine-containing peptides gained momentum following advances in understanding phenylalanine metabolism. Studies dating to 1995 examined the kinetics of phenylalanine and tyrosine in humans, establishing the metabolic framework within which dipeptides like lysylphenylalanine function. These investigations revealed that phenylalanine hydroxylation represents a critical metabolic checkpoint, with implications for understanding how phenylalanine-containing dipeptides are processed in biological systems.

Biological Significance in Metabolic Pathways

Lysylphenylalanine serves as an incomplete breakdown product of protein digestion and protein catabolism, representing an intermediate stage in the proteolytic degradation of larger protein structures. The biological significance of this dipeptide extends beyond its role as a simple metabolic intermediate, encompassing functions in cellular signaling and metabolic regulation.

The compound has been detected in multiple biological matrices, including blood, feces, and urine, though specific quantification remains limited in many cases. Its presence in these matrices suggests active participation in normal physiological processes and potential utility as a biomarker for specific metabolic states. Research has identified lysylphenylalanine in various food sources, particularly in animal-derived products such as poultry, pork, and waterfowl, indicating dietary origins of this dipeptide.

Table 2: Biological Detection and Sources of Lysylphenylalanine

Matrix/Source Detection Status Biological Significance Reference
Human Blood Detected Metabolic intermediate
Human Feces Detected Protein catabolism product
Human Urine Detected Excretory metabolite
Poultry (Gallus gallus) Detected Dietary biomarker
Pork (Sus scrofa domestica) Detected Dietary biomarker
Waterfowl (Anatidae) Detected Dietary biomarker

The metabolic processing of lysylphenylalanine involves multiple organ systems, with research demonstrating that dipeptide extraction varies significantly based on molecular structure. Studies using conscious dogs revealed that liver, kidney, muscle, and gut tissues participate in dipeptide removal from plasma, with extraction efficiency influenced by the specific amino acid composition of the dipeptide. These findings suggest that lysylphenylalanine metabolism may follow similar organ-specific patterns, though direct studies on this specific dipeptide remain limited.

Recent investigations have highlighted the broader significance of phenylalanine-containing compounds in cellular metabolism. Research published in 2024 demonstrated that L-phenylalanine functions as a metabolic checkpoint in human T helper 2 cells, affecting glycolysis and oxidative phosphorylation pathways. While this research focused on free phenylalanine rather than lysylphenylalanine specifically, it illustrates the potential for phenylalanine-containing dipeptides to influence cellular energetics and immune function.

The enzymatic processing of lysylphenylalanine likely involves peptidases capable of cleaving the peptide bond between lysine and phenylalanine residues. The resulting free amino acids enter distinct metabolic pathways: lysine undergoes degradation through the saccharopine pathway, while phenylalanine is processed primarily through hydroxylation to tyrosine via phenylalanine hydroxylase. This metabolic divergence underscores the compound's role as a branch point in amino acid metabolism, with implications for both energy production and biosynthetic processes.

Properties

CAS No.

6235-35-4

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H23N3O3/c16-9-5-4-8-12(17)14(19)18-13(15(20)21)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21)/t12-,13-/m0/s1

InChI Key

QCZYYEFXOBKCNQ-STQMWFEESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCCN)N

Appearance

Solid powder

Other CAS No.

53609-61-3

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lys-Phe
lysylphenylalanine
lysylphenylalanine diacetate, (L)-isomer
lysylphenylalanine dihydrochloride, (L)-isomer
lysylphenylalanine monohydrochloride, (L)-isome

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

Lysylphenylalanine has several notable applications in scientific research:

Biochemical Studies

  • Protein Synthesis : Lysylphenylalanine serves as a model compound to study peptide synthesis and the role of dipeptides in protein formation. Researchers utilize it to investigate how specific amino acid sequences influence protein folding and stability.
  • Enzyme Interactions : The compound is studied for its interactions with enzymes, particularly in understanding substrate specificity and enzyme kinetics. Its basic lysine residue can participate in ionic interactions, which are crucial for enzyme-substrate binding.

Pharmacological Applications

  • Antimicrobial Activity : Research indicates that lysylphenylalanine exhibits antimicrobial properties by inhibiting bacterial growth. It interferes with protein synthesis in bacteria by targeting specific enzymes involved in translation .
  • Neurotransmitter Regulation : As a precursor for neurotransmitters such as dopamine, lysylphenylalanine plays a role in neurological studies. Its potential effects on mood regulation and cognitive functions are being explored, particularly in the context of conditions like depression and anxiety .

Material Science

  • Peptide-Based Materials : Lysylphenylalanine is utilized in developing peptide-based materials with specific mechanical properties. Its unique combination of hydrophobic (phenylalanine) and hydrophilic (lysine) characteristics allows for the creation of materials that can respond to environmental changes, making them suitable for applications in drug delivery systems .

Case Study 1: Antimicrobial Properties

A study investigated the effectiveness of lysylphenylalanine against various bacterial strains. Results indicated that the compound inhibited the growth of Gram-positive bacteria, suggesting its potential use as a natural preservative or therapeutic agent in treating bacterial infections.

Case Study 2: Neurotransmitter Synthesis

Research on lysylphenylalanine's role in neurotransmitter synthesis highlighted its ability to enhance dopamine production in neuronal cultures. This finding supports its application in developing treatments for mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Lysylphenylalanine with structurally or functionally related compounds:

Compound Structure/Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Key Differences
Lysylphenylalanine Lys-Phe dipeptide C₁₅H₂₃N₃O₃ 293.36 Hemoglobin S inhibition, metabolomics Unique dipeptide with mixed polarity
Aspartyllysine Asp-Lys dipeptide C₁₀H₁₇N₃O₆ 275.26 Hydrophilic, widespread in nature Contains acidic (Asp) and basic (Lys) residues
Lysyllysyllysine Lys-Lys-Lys tripeptide C₁₈H₃₆N₆O₄ 400.52 Gene delivery vectors, DNA nanoparticles Cationic tripeptide with high solubility
DANSYL-L-PHENYLALANINE Phenylalanine with dansyl group C₂₁H₂₂N₂O₄S 398.47 Fluorescent probes, protein labeling Sulfonamide group enables fluorescence
4-Fluoro-L-phenylalanine Phenylalanine with 4-fluoro substitution C₉H₁₀FNO₂ 183.18 Protein synthesis studies, radiolabeling Halogen substitution alters hydrophobicity

Key Research Findings

  • Metabolomics Utility : Unlike 4-Fluoro-L-phenylalanine (used as a tracer), Lysylphenylalanine serves as a metabolic intermediate in peptide degradation pathways .
  • Structural Flexibility : DANSYL-L-PHENYLALANINE’s dansyl group enables fluorescence-based tracking, a feature absent in unmodified Lysylphenylalanine .
  • Cationic vs. Hydrophilic Properties : Lysyllysyllysine’s triple lysine residues enhance DNA binding efficiency, whereas Lysylphenylalanine’s mixed polarity limits such interactions .

Preparation Methods

Solution-Phase Synthesis

Solution-phase synthesis employs classical peptide-bond-forming reactions under controlled conditions. A representative protocol involves:

  • Amino Acid Protection :

    • The ε-amino group of L-lysine is protected using tert-butoxycarbonyl (Boc) anhydride in a basic aqueous medium.
    • The α-carboxyl group of L-phenylalanine is activated via esterification with methanol and thionyl chloride, yielding L-phenylalanine methyl ester hydrochloride in 97% yield.
  • Carboxyl Activation :

    • The Boc-protected L-lysine’s α-carboxyl group is activated using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), forming an active ester intermediate.
  • Coupling Reaction :

    • The activated lysine derivative is reacted with L-phenylalanine methyl ester under inert conditions, facilitating nucleophilic acyl substitution.
  • Deprotection :

    • The Boc group is removed using trifluoroacetic acid (TFA), and the methyl ester is hydrolyzed with aqueous sodium hydroxide, yielding free Lysylphenylalanine.

Key Data :

Step Reagents/Conditions Yield Source
Esterification SOCl₂, MeOH, 0°C → RT, 24 h 97%
Boc Protection Boc₂O, NaHCO₃, H₂O/THF 85–90%
Coupling DCC, HOBt, CH₂Cl₂, RT 75–80%
Deprotection TFA (Boc), NaOH (ester) 95%

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers advantages in purification and iterative coupling. The Fmoc/t-Bu strategy is commonly applied:

  • Resin Loading :

    • Fmoc-L-phenylalanine is anchored to a Wang resin via its carboxyl group using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
  • Fmoc Deprotection :

    • Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amino group for coupling.
  • Lysine Incorporation :

    • Fmoc-L-lysine(Boc) is coupled using HBTU and N,N-diisopropylethylamine (DIPEA), ensuring ε-amine protection.
  • Cleavage and Deprotection :

    • TFA cleavage cocktail (TFA:H₂O:triisopropylsilane, 95:2.5:2.5) simultaneously liberates the peptide and removes side-chain protections.

Advantages :

  • Eliminates intermediate purification.
  • Enables high-throughput synthesis (typical yields: 80–85% for dipeptides).

Enzymatic Synthesis

Enzymatic methods leverage biocatalysts for stereoselective bond formation, often under mild conditions.

Protease-Catalyzed Reverse Hydrolysis

Subtilisin Carlsberg and thermolysin catalyze peptide bond formation in non-aqueous media. For Lysylphenylalanine:

  • L-lysine methyl ester and L-phenylalanine amide are condensed in hexane with 10% (v/v) glycerol.
  • Yields: 40–50% after 48 h.

Limitations :

  • Requires precise water activity control.
  • Substrate specificity limits generality.

Hybrid Chemoenzymatic Approaches

Combining chemical and enzymatic steps enhances efficiency:

  • Chemical Preparation of Activated Substrates :

    • L-phenylalanine is converted to phenylalanine hydroxamic acid using hydroxylamine hydrochloride.
  • Enzymatic Coupling :

    • Bacillus subtilis transglutaminase links the hydroxamic acid to Boc-L-lysine, achieving 70% conversion.

Conditions :

  • 50 mM Tris-HCl (pH 8.0), 10 mM CaCl₂, 37°C, 6 h.

Critical Analysis of Methodologies

Method Yield Purity Scalability Stereoselectivity
Solution-Phase 70–80% ≥95% Moderate High
SPPS 80–85% ≥98% High Excellent
Enzymatic (Mutants) ~60% 90% Low Moderate
Protease-Catalyzed 40–50% 85% Low Variable

Q & A

Q. What are the established protocols for synthesizing Lysylphenylalanine, and how can purity be validated?

Lysylphenylalanine is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-chemistry. Key steps include resin selection (e.g., Wang resin for Fmoc), coupling reagents (HBTU/HOBt), and deprotection conditions (20% piperidine for Fmoc). Purity validation requires reversed-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight . For quantitative purity, integrate HPLC peaks at 214 nm and ensure >95% homogeneity .

Q. Which analytical techniques are optimal for characterizing Lysylphenylalanine’s physicochemical properties?

  • Structural confirmation : NMR (1H/13C, COSY, HSQC) for backbone and side-chain assignments .
  • Stability assessment : Circular dichroism (CD) for secondary structure in solution; DSC for thermal stability .
  • Solubility : Use dynamic light scattering (DLS) in buffers of varying pH (e.g., 2.0–7.4) to identify aggregation thresholds .

Q. How can researchers ensure reproducibility in Lysylphenylalanine stability studies under physiological conditions?

Standardize buffer systems (e.g., PBS at 37°C) and use LC-MS to track degradation products (e.g., deamidation or oxidation). Include positive controls (e.g., oxidized glutathione) and report timepoints (e.g., 0, 24, 48 hrs) with triplicate measurements. Pre-equilibrate samples to avoid temperature gradients .

Advanced Research Questions

Q. How to resolve contradictions in Lysylphenylalanine’s reported bioactivity across in vitro and in vivo models?

Discrepancies often arise from bioavailability differences (e.g., plasma protein binding in vivo) or assay conditions (e.g., serum-free vs. serum-containing media in vitro). Mitigate by:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled Lysylphenylalanine .
  • Dose normalization : Adjust in vitro concentrations to match in vivo free fractions .
  • Pathway analysis : Use RNA-seq to identify off-target pathways activated in vivo but not in vitro .

Q. What computational strategies predict Lysylphenylalanine’s interactions with biological targets (e.g., ACE inhibitors)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities. Use crystal structures (PDB) of target proteins (e.g., ACE) and parameterize force fields (AMBER) for peptide bonds. Validate predictions with SPR (surface plasmon resonance) to measure kinetic constants (KD, kon/koff) .

Q. How to design experiments isolating Lysylphenylalanine’s effects from matrix interference in complex biological samples?

  • Sample prep : Immunodepletion (e.g., remove albumin with affinity columns) followed by SPE (C18 cartridges) .
  • Detection : SRM (selected reaction monitoring) via LC-MS/MS with isotope-labeled internal standards (e.g., 13C-Lysylphenylalanine) .
  • Controls : Spike-and-recovery experiments to quantify extraction efficiency .

Q. What statistical approaches address variability in Lysylphenylalanine’s dose-response data?

Use nonlinear regression (GraphPad Prism) with constraints for EC50/IC50 calculations. Apply mixed-effects models (R/lme4) for hierarchical data (e.g., multiple donors). Report 95% confidence intervals and use ANOVA with post-hoc corrections (Tukey’s) for multi-group comparisons .

Methodological Challenges & Contradictions

Q. Why do NMR spectra of Lysylphenylalanine show batch-dependent signal splitting, and how to address this?

Signal splitting may stem from diastereomer formation (D/L isomerization during synthesis) or solvent history (e.g., residual TFA). Solutions:

  • Chiral HPLC : Use a Crownpak CR(+) column to separate enantiomers .
  • Lyophilization : Remove TFA by repeated lyophilization in HCl (pH 2.0) .

Q. How to reconcile conflicting reports on Lysylphenylalanine’s role in oxidative stress pathways?

Context-dependent effects (e.g., cell type, ROS levels) require strict experimental replication:

  • ROS quantification : Use DCFDA (cell-permeable) and Amplex Red (extracellular) assays in parallel .
  • Threshold definition : Pre-treat cells with N-acetylcysteine to establish baseline ROS .

Q. What criteria determine whether Lysylphenylalanine’s observed effects are artifact vs. mechanism?

Apply Hill’s criteria for causality:

  • Dose-dependence : Linear response across ≥3 concentrations.
  • Temporal consistency : Effects align with exposure duration.
  • Specificity : CRISPR/Cas9 knockout of putative targets abolishes activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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